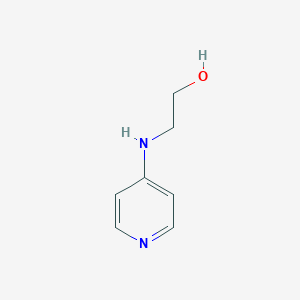

4-(2-Hydroxyethylamino)-pyridine

Overview

Description

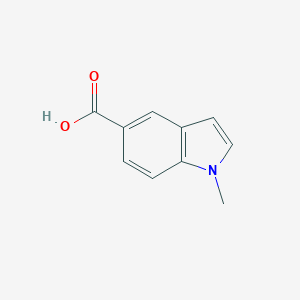

4-(2-Hydroxyethylamino)-pyridine is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Magnetic and Optical Properties in Lanthanide Clusters : A study by Alexandropoulos et al. (2011) reports the use of a related compound, 2-(hydroxymethyl)pyridine, in creating Ln(III)(9) clusters. These clusters exhibit unique properties like single-molecule magnetism in Dy(III) and intense red photoluminescence in Eu(III) (Dimitris I. Alexandropoulos et al., 2011).

Analytical Acylations Catalyzed by Pyridine Derivatives : A 1973 study by Connors and Albert discusses the use of 4-dimethylaminopyridine, a catalyst with significantly greater efficiency than pyridine, for the titrimetric determination of hydroxy groups in compounds (K. A. Connors & K. Albert, 1973).

Sensitivity in Pyridine-Based Polymer Blends : Research by Vaganova et al. (2012) demonstrates that poly(4-vinyl pyridine) swollen in liquid pyridine, when blended with other polymers and a small amount of 4-hydroxypyridine, exhibits high thermal sensitivity. This has potential applications in organic photovoltaic cells and as thermal sensors (E. Vaganova et al., 2012).

Degradation of Pyridine in Drinking Water : A 2017 study by Li et al. investigates the degradation of pyridine in drinking water using a dielectric barrier discharge system. This research provides a basis for treating nitrogen heterocyclic compounds in water (Yang Li et al., 2017).

Synthesis of Organic Optical Limiting Materials : Guang et al. (2007) synthesized compounds including 4′-(N, N-dihydroxyethylamino),4-(pyridine-4-vinyl)stilbene, which showed promising optical limiting and nonlinear optical properties due to their long D-π-A conjugated electron structure (Shanyi Guang et al., 2007).

Fluorescence Properties of Lanthanide Complexes : Research by Rui et al. (2006) involved synthesizing novel pyridine-2,6-dicarboxylic acid derivatives and studying their fluorescence properties when coordinated with Tb(III) and Eu(III). This has implications for time-resolved fluoroimmunoassays (T. Rui, 2006).

Safety and Hazards

Mechanism of Action

Target of Action

It shares structural similarities with mitoxantrone , a chemotherapeutic agent that primarily targets DNA . Mitoxantrone intercalates into DNA through hydrogen bonding, causing crosslinks and strand breaks . It also interferes with RNA and is a potent inhibitor of topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA .

Mode of Action

Based on its structural similarity to mitoxantrone , it can be inferred that it might also act as a type II topoisomerase inhibitor. This means it could disrupt DNA synthesis and DNA repair in both healthy cells and cancer cells by intercalation between DNA bases .

Biochemical Pathways

Compounds similar to it, such as 4-hydroxy-2-pyrones, are known to be involved in various biochemical pathways . For instance, they are involved in the shikimate pathway for the production of chorismate, a precursor for the biosynthesis of aromatic amino acids .

Pharmacokinetics

Therapeutic peptides, which share some structural similarities, usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .

Result of Action

Based on its structural similarity to mitoxantrone , it can be inferred that it might also cause DNA damage, leading to cell death .

Action Environment

It’s known that environmental factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

Properties

IUPAC Name |

2-(pyridin-4-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c10-6-5-9-7-1-3-8-4-2-7/h1-4,10H,5-6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSLNQCOIOCSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590466 | |

| Record name | 2-[(Pyridin-4-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192130-06-6 | |

| Record name | 2-[(Pyridin-4-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]benzoate](/img/structure/B62321.png)

![5-(3-hydroxypropyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B62333.png)

![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B62341.png)

![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B62347.png)